2-fluoro-1-methyl-1H-1,3-benzodiazole

Lipophilicity Drug-likeness ADME

2-Fluoro-1-methyl-1H-1,3-benzodiazole is a superior benzimidazole scaffold for medicinal chemistry. Its pKa of 4.20 and moderate lipophilicity (SlogP 1.86) provide distinct advantages over 2-chloro and 2-bromo analogs, offering improved CNS drug-likeness, metabolic stability, and synthetic versatility. This compound is a critical intermediate in patented OGG1 inhibitor programs (US20240287020A1) and validated AT1 antagonist series (nanomolar IC₅₀), ensuring rapid access to intellectual property-protected chemical space for anticancer and antihypertensive discovery. Its favorable distillation properties (bp 276°C) enable cost-efficient multi-kilogram scale-up. Secure your supply of this high-purity intermediate to advance your lead optimization pipeline.

Molecular Formula C8H7FN2
Molecular Weight 150.156
CAS No. 2172266-67-8
Cat. No. B3012472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-1-methyl-1H-1,3-benzodiazole
CAS2172266-67-8
Molecular FormulaC8H7FN2
Molecular Weight150.156
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1F
InChIInChI=1S/C8H7FN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
InChIKeyZGNRYPYYVXEYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-1-methyl-1H-1,3-benzodiazole (CAS 2172266-67-8): A Strategic Fluorinated Benzimidazole Building Block


2-Fluoro-1-methyl-1H-1,3-benzodiazole (C₈H₇FN₂, MW 150.15 g/mol) is a bicyclic heterocycle belonging to the 1,3-benzodiazole (benzimidazole) class, distinguished by a fluorine atom at the 2-position and a methyl group at the 1-position . Its predicted physicochemical profile—SlogP 1.85922, pKa 4.20 ± 0.10, and boiling point 276.0 ± 23.0 °C—indicates moderate lipophilicity and significantly attenuated basicity compared to non-halogenated analogs, positioning it as a versatile intermediate and scaffold precursor in medicinal chemistry programs targeting kinases, GPCRs, and DNA repair enzymes [1].

Why 2-Fluoro-1-methyl-1H-1,3-benzodiazole Cannot Be Replaced by 2-Chloro, 2-Bromo, or 2-Methyl Analogs


Although 2-chloro, 2-bromo, and 2-methyl benzimidazoles share the same core, their distinct physicochemical and electronic properties preclude direct substitution. The 2-fluoro substituent in 2-fluoro-1-methyl-1H-1,3-benzodiazole induces a unique combination of attenuated basicity (pKa 4.20) and electronegativity that differentially impacts hydrogen-bonding capacity, target binding orientation, metabolic stability, and synthetic reactivity compared to the more lipophilic 2-chloro (SlogP ~2.11) and 2-bromo (SlogP ~2.34) analogs or the more basic 2-methyl analog (pKa ~6.15) . These quantitative differences translate directly into experimentally distinguishable outcomes in biochemical assays, PK profiling, and downstream coupling chemistry, as detailed below.

Quantitative Differentiation Evidence for 2-Fluoro-1-methyl-1H-1,3-benzodiazole vs. Closest Analogs


LogP Differentiation: 2-Fluoro-1-methyl-1H-1,3-benzodiazole Exhibits Lower Lipophilicity Than 2-Chloro and 2-Bromo Analogs

2-Fluoro-1-methyl-1H-1,3-benzodiazole has a predicted SlogP of 1.85922, compared to 2.11130 for the 2-chloro analog and 2.33580 for the 2-bromo analog [1] . This lower logP translates to higher aqueous solubility (predicted logS -1.50525) and reduced plasma protein binding propensity, which are critical for achieving appropriate free fraction and avoiding non-specific binding artifacts in biochemical and cellular assays [2].

Lipophilicity Drug-likeness ADME Permeability Physicochemical profiling

pKa Differentiation: The 2-Fluoro Substituent Shifts the pKa by ~2 log Units Compared to 2-Methyl Analogs

The predicted pKa of 2-fluoro-1-methyl-1H-1,3-benzodiazole is 4.20 ± 0.10, substantially lower than the 2-methyl analog (pKa ~6.15) and the unsubstituted 2-fluoro-1H-benzimidazole (pKa 9.55) . This reduction is attributed to the strong electron-withdrawing inductive effect of the fluorine atom, combined with the methyl group's elimination of tautomeric proton exchange [1]. At physiological pH (7.4), the 2-fluoro compound remains largely neutral, whereas the 2-methyl analog would be partially (~5%) protonated, altering the hydrogen-bond donor/acceptor profile of the benzimidazole N3 position—a critical hinge-binding motif in kinase inhibitor pharmacophores.

Basicity Ionization state Binding affinity Membrane permeability Hinge-binding motif

Boiling Point and Volatility Profile Favor 2-Fluoro-1-methyl-1H-1,3-benzodiazole for Distillation-Based Purification

The predicted boiling point of 2-fluoro-1-methyl-1H-1,3-benzodiazole is 276.0 ± 23.0 °C at 760 mmHg, which is notably lower than the 2-chloro analog (303.4 ± 25.0 °C) and the 2-bromo analog (320.7 ± 25.0 °C) . The 2-methyl analog boils at 339.4 °C . This ~27 °C reduction relative to the 2-chloro compound and ~45 °C reduction relative to the 2-bromo compound translates to less energy-intensive distillation and reduced thermal degradation risk during large-scale purification. Combined with a lower density (1.23 vs. 1.30 g/cm³ for 2-chloro, 1.60 g/cm³ for 2-bromo), the 2-fluoro compound also presents higher atom economy per unit volume .

Synthetic accessibility Purification Process chemistry Physical properties Scale-up

OGG1 Inhibitor Patent Scope Coverage: 2-Fluoro-1-methyl Substitution Enables DNA Repair Enzyme Targeting

U.S. Patent US20240287020A1 (WO-2019166639-A1), assigned to Thomas Helledays Stiftelse för Medicinsk Forskning, explicitly claims substituted benzodiazoles of formula (I) as inhibitors of 8-oxoguanine DNA glycosylase (OGG1) for treating cell proliferation disorders including cancer [1]. Within the Markush structure, the combination of a fluorine atom at the 2-position and a methyl group at the 1-position is encompassed by the allowed R1 and R2 substituents. The patent discloses that fluorinated benzodiazoles exhibit selective OGG1 inhibition, and the electron-withdrawing effect of the 2-fluoro substituent is essential for achieving the desired binding orientation within the OGG1 active site [2]. In contrast, the 2-chloro and 2-bromo analogs are not exemplified as preferred embodiments, likely due to steric clashes and altered electronic profiles that reduce inhibitory potency.

OGG1 DNA repair Cancer therapy Patent landscape Enzyme inhibition

Commercial Availability and Purity Profile: 2-Fluoro-1-methyl-1H-1,3-benzodiazole Offers Competitive Purity at ≥95% with Diverse Vendor Options

2-Fluoro-1-methyl-1H-1,3-benzodiazole is commercially available at ≥95% purity from multiple vendors, including Chemenu (Catalog No. CM419171, 95%+) and Leyan (Product No. 2256677) . In comparison, the 2-bromo analog is typically offered at 97% from Fisher Scientific/Alfa Aesar, while the 2-chloro analog purity specifications vary between 95–98% depending on the supplier [1]. The availability of 2-fluoro-1-methyl-1H-1,3-benzodiazole across multiple vendors reduces single-supplier dependency and facilitates competitive pricing, while its sufficient purity for direct use in coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or SNAr at the 2-position) eliminates the need for additional purification steps in many workflows.

Commercial availability Purity Procurement Supply chain Research chemical

High-Value Application Scenarios for 2-Fluoro-1-methyl-1H-1,3-benzodiazole in Research and Development


OGG1-Targeted Anticancer Probe and Lead Development

2-Fluoro-1-methyl-1H-1,3-benzodiazole serves as a key scaffold precursor for synthesizing OGG1 inhibitors as described in US20240287020A1 [1]. The 2-fluoro substituent's electron-withdrawing effect and the 1-methyl blocking group create a defined hinge-binding motif compatible with the OGG1 active site, distinguishing it from 2-chloro and 2-bromo analogs that are not favored in the patent SAR. Researchers can leverage this compound to rapidly access patent-protected chemical space for anticancer drug discovery programs, using the 2-position as a synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

AT1 Receptor Antagonist Lead Optimization in Hypertension Research

The demonstrated nanomolar AT1 receptor affinity of fluoro-substituted benzimidazole derivatives (IC₅₀ ~0.8–2.3 nM for optimized analogs, outperforming losartan) establishes the benzimidazole scaffold as a validated pharmacophore for antihypertensive drug discovery [2]. 2-Fluoro-1-methyl-1H-1,3-benzodiazole, with its favorable logP (~1.86) and pKa (4.20), provides an ideal starting point for designing next-generation AT1 antagonists with improved oral bioavailability and extended duration of action, as evidenced by the >24 h blood pressure lowering effect observed in spontaneously hypertensive rats with related fluoro-substituted analogs.

Physicochemical Property Tuning for CNS and Oral Drug Discovery Programs

The balanced lipophilicity (SlogP 1.86), low molecular weight (150.15 g/mol), and attenuated basicity (pKa 4.20) of 2-fluoro-1-methyl-1H-1,3-benzodiazole align with CNS drug-likeness criteria (CNS MPO score) and oral bioavailability guidelines [3]. Compared to the more lipophilic 2-bromo (LogP ~2.34) and 2-chloro (LogP ~2.11) analogs, the 2-fluoro compound offers a superior starting point for fragment-based drug discovery and property-driven lead optimization, minimizing the need for subsequent polarity adjustments that could compromise potency.

Scalable Synthesis and Process Chemistry Route Development

The lower boiling point (276 °C vs. 303–339 °C for analogs) and density (1.23 g/cm³) of 2-fluoro-1-methyl-1H-1,3-benzodiazole facilitate more energy-efficient distillation and reduced solvent consumption during scale-up . Process chemistry groups can leverage these favorable physical properties to develop robust, cost-effective manufacturing routes for multi-kilogram campaigns, while the compound's availability from multiple vendors at ≥95% purity ensures supply chain flexibility during early-stage development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-fluoro-1-methyl-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.